Boc-D-his(tos)-OH

chiral purity optical rotation enantiomeric differentiation

Sourcing enantiopure D-histidine building blocks with validated stereochemistry for Boc SPPS presents racemization and supply chain challenges. Boc-D-His(Tos)-OH (CAS 69541-68-0) resolves both: • ≥99.5% chiral HPLC purity with orthogonal optical rotation confirmation ([α]D20 = -16 ± 3°) • Tos imidazole protection stable >200 hr in 50% TFA, enabling 50+ residue peptide syntheses • BOP/PyBOP coupling with ≤3 eq DIEA minimizes epimerization at D-His residue Standard Boc deprotection (TFA) and final HF cleavage protocols apply.

Molecular Formula C18H23N3O6S
Molecular Weight 409,46 g/mole
CAS No. 69541-68-0
Cat. No. B613703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-his(tos)-OH
CAS69541-68-0
Synonyms69541-68-0; BOC-D-HIS(TOS)-OH; Boc-D-His(Tos); (R)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoicacid; N-Boc-N'-tosyl-D-histidine; N-Boc-N-tosyl-D-histidine; Boc-L-Histidine(Tosyl); AmbotzBAA1310; PubChem14953; Boc-nim-Tosyl-D-histidine; Boc-D-His(tau-Tos)-OH; MolPort-003-983-037; ZINC2384952; 0742AC; KM1280; AKOS015842538; AKOS015895739; AC-19273; AJ-35142; AK-50043; SC-47277; AB0090774; I06-1411; J-300151; Q-101828
Molecular FormulaC18H23N3O6S
Molecular Weight409,46 g/mole
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m1/s1
InChIKeyDCLJSEPKYJSEHW-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-His(Tos)-OH: Protected D-Histidine Building Block


Boc-D-His(Tos)-OH (Nα-tert-butoxycarbonyl-Nim-p-toluenesulfonyl-D-histidine, CAS 69541-68-0, MW 409.5 g/mol) is a doubly protected D-histidine derivative serving as a key building block in Boc-strategy solid-phase peptide synthesis (SPPS) [1]. The Boc group provides acid-labile Nα-amino protection cleavable by trifluoroacetic acid (TFA), while the tosyl (Tos, p-toluenesulfonyl) group protects the nucleophilic π-nitrogen of the imidazole side chain against acylation, alkylation, and racemization during chain elongation . As the D-enantiomer derivative, it enables incorporation of the non-proteinogenic D-histidine residue into therapeutic and probe peptide sequences, conferring resistance to proteolytic degradation and altered pharmacological profiles relative to L-histidine-containing analogs . The compound is commercially available at chiral purities reaching ≥99.5% as determined by chiral HPLC .

Boc-strategy SPPS building block
D-enantiomer for stereochemical control studies
Tos imidazole protection for racemization management

Why Boc-D-His(Tos)-OH Cannot Be Substituted


Histidine is uniquely susceptible to racemization during peptide coupling due to the intramolecular base-catalyzed abstraction of the Cα proton by the unprotected imidazole ring [1]. The choice of imidazole protecting group dictates not only racemization propensity but also coupling efficiency, side-reaction profile, and final deprotection conditions. The Forest et al. (1990) study demonstrated that with Boc-His(Tos), coupling with BOP reagent and 3 equivalents of DIEA yielded minimal detectable racemization, whereas increasing DIEA to 9 equivalents produced approximately 3% epimer in the crude product [1]. Furthermore, the Tos group carries a specific liability: under certain conditions during Boc-Gly coupling, Nim→Nα transfer of the tosyl group generates extra glycine insertions in the peptide chain, a side reaction documented by Kusunoki et al. (1990) that is absent when the more stable dinitrophenyl (Dnp) protecting group is employed [2]. These findings demonstrate that histidine building blocks with different protecting group combinations are not functionally interchangeable, and the Tos strategy imposes specific coupling-condition constraints that directly affect sequence fidelity.

Protecting group Tos, Dnp, and Bzl groups differ markedly in racemization suppression and side-reaction profiles; not interchangeable
Coupling conditions Excess base during coupling may increase D-His epimer formation with Tos protection
Sequence context His-Gly junctions risk glycine insertion via Nim→Nα transfer when Tos is used

Boc-D-His(Tos)-OH vs. Analogs: Quantitative Evidence


Chiral Purity: D- vs. L-Enantiomer

The D-enantiomer Boc-D-His(Tos)-OH exhibits a specific optical rotation of [α]D20 = -16 ± 3° (c=1, MeOH) as confirmed by Chem-Impex product specifications, with chiral HPLC purity ≥99.5% . In contrast, the L-enantiomer Boc-His(Tos)-OH (CAS 35899-43-5) shows [α]20/D = +16 ± 1° (c=1, MeOH) with purity specified as ≥98.0% by TLC from Sigma Aldrich . The opposite sign and approximate 32° magnitude separation in specific rotation provide unambiguous stereochemical discrimination between the two enantiomers. The D-form is commercially supplied at a higher minimum purity specification (≥99.5% by chiral HPLC vs. ≥98.0% by TLC for the L-form), representing a quality differentiator for applications requiring minimal L-enantiomer contamination .

Enantiomeric Purity
Specification review
D: ≥99.5% (Chiral HPLC)
L: ≥98.0% (TLC)
Reported purity specification supports identity verification; orthogonal QC recommended
Supplier data; confirm by in-house chiral HPLC
chiral purity optical rotation enantiomeric differentiation SPPS building block quality

Racemization Control: BOP vs. DCC Coupling

In a comparative racemization study by Forest et al. (1990), Boc-His(Tos) coupling via BOP reagent with 3 equivalents of DIEA (equimolar to the amino acid) yielded minimal racemization detectable by HPLC analysis of the crude product [1]. When the DIEA amount was increased to 9 equivalents, approximately 3% of the D-epimer was detected in the crude peptide [1]. Coupling via DCC (dicyclohexylcarbodiimide) produced higher racemization levels than BOP under the same base conditions [1][2]. Although this study employed the L-enantiomer (Boc-His(Tos)-OH), the racemization suppression mechanism of the Tos protecting group in conjunction with BOP activation is independent of the Cα configuration and directly applicable to Boc-D-His(Tos)-OH coupling protocols [1].

Coupling Reagent Effect
Class-level inference
BOP + 3 eq DIEA → minimal racemization
DCC → higher racemization
Supports coupling protocol selection to minimize D-His epimerization
L-enantiomer study; applicable to D-His under similar conditions
racemization suppression coupling reagent selection BOP reagent Boc SPPS

Imidazole Protection: Tos vs. Benzyl

Kovacs et al. (1985) determined the coupling (kc) and racemization (kr) rate constants for Nα,Nim-protected histidine pentachlorophenyl esters in THF with triethylamine as base [1]. The ratio kc/kr, which predicts the relative extent of racemization during coupling, was 640 for Z-His(Tos)-OPcp versus only 10 for Z-His(Bzl)-OPcp — a 64-fold advantage for tosyl protection [1]. For context, the most effective protection evaluated was Dnp (Boc-His(DNP)-OPcp) at kc/kr = 2400, while the benzyl-protected derivative racemized extensively [1]. The tosyl group's strong electron-withdrawing sulfonyl character reduces imidazole basicity, suppressing the intramolecular base-catalyzed Cα proton abstraction that drives racemization [1].

Racemization Suppression
Cross-study comparable
kc/kr = 640 (Tos) vs 10 (Bzl)
64-fold higher for Tos
Higher kc/kr ratio indicates substantially lower racemization with Tos protection
Active ester kinetics; may differ in SPPS coupling context
kc/kr ratio imidazole protection racemization kinetics active ester coupling

Glycine Insertion Side Reaction: Tos vs. Dnp

Kusunoki et al. (1990) reported that during solid-phase peptide synthesis using Nα-Boc-Nim-tosyl-histidine (Boc-His(Tos)), byproducts bearing extra glycine residues in the peptide chain were observed at a high rate when Boc-Gly was coupled following His(Tos) incorporation [1]. The mechanism involves partial or complete HOBt-mediated cleavage of the Nim-tosyl group during activation of the subsequent amino acid, followed by Boc-Gly incorporation onto the liberated imidazole nitrogen and subsequent Nim→Nα transfer to yield glycine-inserted peptide impurities [1]. This side reaction was specific to Boc-Gly coupling steps and could be circumvented by replacing the Tos group with the more stable dinitrophenyl (Dnp) protecting group, which resists HOBt-mediated cleavage [1][2].

Gly Insertion Side Reaction
Cross-study comparable
Tos: extra Gly insertions observed
Dnp: no insertion byproducts
Sequence design should account for His-Gly junctions when Tos is used
HOBt-mediated transfer; alternative protecting group may avoid risk
glycine insertion Nim-Nα transfer side reaction sequence fidelity SPPS

Acid Stability of Imidazole Protection: Tos vs. Dnp

Erickson and Merrifield (1974) demonstrated that Nim-tosylhistidine and Nim-2,4-dinitrophenylhistidine side-chain protecting groups are both completely stable in 50% trifluoroacetic acid/dichloromethane for over 200 hours at room temperature [1]. This stability far exceeds the cumulative TFA exposure during a typical Boc SPPS cycle (~2-4 hours total for a 50-mer peptide), establishing that Tos protection remains intact through repetitive Nα-Boc deprotection steps [1]. The study placed both Tos and Dnp in the same high-stability tier, in contrast to the more labile Nim-benzyloxymethyl (Bom) group that generates formaldehyde upon HF cleavage [1].

TFA Stability
Head-to-head
>200 h stable in 50% TFA for both Tos and Dnp
Equivalent stability supports extended Boc SPPS cycles for large peptides
Tos permits standard HF cleavage vs. thiolysis for Dnp
TFA stability side-chain protection large peptide synthesis deprotection orthogonality

Boc-D-His(Tos)-OH Application Scenarios


D-His Peptide Synthesis by Boc SPPS

When developing therapeutic peptides incorporating D-histidine for enhanced proteolytic stability, Boc-D-His(Tos)-OH with chiral HPLC purity ≥99.5% is the preferred building block for Boc-strategy SPPS. The combination of acid-labile Boc Nα-protection and Tos imidazole protection enables sequential chain elongation using standard Boc SPPS protocols. The BOP-family coupling reagents with ≤3 equivalents of DIEA minimize racemization at the D-His residue [1], preserving the stereochemical integrity essential for target binding and biological activity. The Tos group's >200-hour stability in 50% TFA ensures it withstands repeated Boc-deprotection cycles during synthesis of peptides up to 50+ residues [2]. Final deprotection of the Tos group occurs concomitantly with resin cleavage under standard anhydrous HF conditions, eliminating the need for a separate deprotection step.

Enantiomeric Identity by Optical Rotation

The specific optical rotation of [α]D20 = -16 ± 3° (c=1, MeOH) serves as a rapid, quantitative identity test to distinguish Boc-D-His(Tos)-OH from its L-enantiomer, which rotates at [α]20/D = +16 ± 1° under identical conditions . This 32° magnitude difference enables incoming QC laboratories to verify enantiomeric identity before committing costly resin and reagents to SPPS. For GMP peptide manufacturing, this optical rotation specification, combined with the ≥99.5% chiral HPLC purity , provides orthogonal confirmation that the correct stereoisomer has been procured and that enantiomeric contamination is below 0.5%, supporting regulatory documentation requirements.

D-His Coupling Without Gly-His Junctions

For peptide sequences where D-His is not immediately followed by glycine, Boc-D-His(Tos)-OH represents the optimal balance of racemization suppression and synthetic convenience. The tosyl group provides a 64-fold improvement in kc/kr ratio compared to benzyl protection , while avoiding the separate thiolysis deprotection step required for Dnp-protected histidine [1]. When the sequence does not contain a His-Gly junction, the Nim→Nα transfer side reaction documented by Kusunoki et al. [2] is not a concern. Under these conditions, coupling with BOP or PyBOP reagents and ≤3 equivalents of DIEA in DMF or NMP provides efficient incorporation with minimal epimerization [3], making Boc-D-His(Tos)-OH the most practical choice for routine D-His installation in Boc SPPS.

Large Peptide Synthesis

For the assembly of large peptides exceeding 40 residues by Boc SPPS, the cumulative TFA exposure during repetitive Nα-deprotection cycles can exceed 3-4 hours. The demonstrated >200-hour stability of Nim-tosylhistidine in 50% TFA/CH₂Cl₂ provides a margin of safety exceeding 50-fold over the required exposure, ensuring that the imidazole protection remains intact throughout the entire chain assembly. In contrast, more labile imidazole protecting groups such as benzyloxymethyl (Bom) may undergo partial decomposition, generating reactive formaldehyde species that compromise product purity . This makes Boc-D-His(Tos)-OH the building block of choice for large D-His-containing peptide targets, including protein domains and multi-epitope constructs synthesized by Boc SPPS.

Application
Selection Property
Validation Focus
D-His peptide synthesis by Boc SPPS
Stereochemical control with Tos protection
Racemization monitoring and Tos deprotection strategy
Enantiomeric identity QC verification
Chiral purity by HPLC and optical rotation
Incoming identity confirmation and documentation
D-His coupling without Gly-His junctions
Tos protection for efficient coupling
Sequence design review to avoid glycine insertion
Large peptide assembly by Boc SPPS
Extended TFA stability of Tos group
Imidazole protection integrity over repeated cycles

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